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A Guide for Researchers and Drug Development Professionals

Note on Nomenclature: The initial query for "MS453" likely contains a typographical error. This
guide provides a comparative overview of two distinct investigational therapies with similar
designations: Sabatolimab (MBG453), a TIM-3 inhibitor, and BMS-986453, a dual-targeting
CAR-T cell therapy.

This guide offers a detailed comparison of the efficacy, mechanisms of action, and
experimental protocols for Sabatolimab (MBG453) and BMS-986453 in their respective target
cancer subtypes. The information is intended for researchers, scientists, and professionals in
the field of drug development to provide an objective overview supported by available clinical
trial data.

I. Sabatolimab (MBG453): A TIM-3 Inhibitor for
Myeloid Malighancies

Sabatolimab is a high-affinity, humanized monoclonal antibody that targets the T-cell
immunoglobulin and mucin domain-3 (TIM-3), an immune checkpoint receptor.[1][2] TIM-3 is
expressed on various immune cells, including exhausted T cells, as well as on leukemic stem
cells and blasts in myeloid malignancies like myelodysplastic syndromes (MDS) and acute
myeloid leukemia (AML).[3][4] By blocking TIM-3, Sabatolimab aims to restore anti-tumor
immunity and directly target cancer cells.[5][6]
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Efficacy in Higher-Risk Myelodysplastic Syndromes
(HR-MDS) and Acute Myeloid Leukemia (AML)

Clinical trial data for Sabatolimab, primarily from a Phase Ib study (NCT03066648), has shown
promising results in combination with hypomethylating agents (HMAS) such as decitabine or
azacitidine.

Table 1: Efficacy of Sabatolimab + Hypomethylating Agents in HR-MDS and AML

Median
Overall Complete .
Cancer Treatment o Duration of
Response Remission Reference
Subtype Arm Response
Rate (ORR) (CR)
(DOR)
VHR/HR- Sabatolimab
56.9% - 16.0 months [7]
MDS + HMA
(CRin this
cohort: 21.5
months DOR)
Newly )
] Sabatolimab
Diagnosed 40.0% - 12.6 months [7]
+ HMA
AML
Sabatolimab
HR-MDS o 61% - - [4]
+ Decitabine
Sabatolimab
HR-MDS o 57% - - [4]
+ Azacitidine
Newly )
) Sabatolimab
Diagnosed o 47% - - [4]
+ Decitabine
AML
Newly )
) Sabatolimab
Diagnosed s 29% - - [4]
+ Azacitidine
AML
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Comparison with Standard of Care in Higher-Risk MDS

The current standard of care for patients with higher-risk MDS who are not eligible for stem cell
transplantation is treatment with hypomethylating agents like azacitidine.[8][9][10] Azacitidine
monotherapy has shown an overall response rate of around 30%.[11] Other treatment options
being explored include combinations with venetoclax or magrolimab.[11][12] Sabatolimab in
combination with HMAs demonstrates a higher overall response rate in clinical studies
compared to historical data for HMA monotherapy.

Mechanism of Action: TIM-3 Signaling Pathway

Sabatolimab's mechanism of action is centered on the blockade of the TIM-3 pathway.[13] TIM-
3, when engaged by its ligands such as galectin-9, suppresses the activity of T cells and other
immune cells, leading to immune exhaustion.[14] By inhibiting this interaction, Sabatolimab is
designed to restore the function of these immune cells, enabling them to recognize and attack
cancer cells.[1][5] Furthermore, as TIM-3 is also expressed on leukemic blasts, Sabatolimab
may have a direct anti-leukemic effect.[2][15]
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Sabatolimab Mechanism of Action
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Sabatolimab blocks the TIM-3 pathway to restore immune function.

Experimental Protocols

Detailed, proprietary experimental protocols for clinical trials are not fully available in the public
domain. However, based on published study designs (e.g., NCT03066648), the general
methodology can be outlined.

Phase Ib Study of Sabatolimab with HMAs (NCT03066648) - General Protocol Overview:
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» Patient Population: Adults with newly diagnosed or relapsed/refractory AML, or high/very
high-risk MDS.[3]

o Treatment Regimen: Sabatolimab administered intravenously in combination with either
decitabine or azacitidine. Dosing schedules for Sabatolimab have been explored at 400 mg
every two weeks and 800 mg every four weeks.[15]

o Primary Objectives: To assess the safety and tolerability of the combination therapy.[7]

o Secondary Objectives: To evaluate the preliminary efficacy, including overall response rate
(ORR), duration of response (DOR), and progression-free survival (PFS).[7]

o Key Assessments:

o

Safety: Monitoring of adverse events.

[¢]

Efficacy: Bone marrow aspirates and biopsies to assess blast percentage and morphology.
Response assessment based on established criteria for AML and MDS.

Pharmacokinetics: Measurement of Sabatolimab concentrations in the blood.

[¢]

[e]

Biomarker Analysis: Assessment of TIM-3 expression on immune and leukemic cells.

Il. BMS-986453: A Dual-Targeting CAR-T Cell
Therapy for Multiple Myeloma

BMS-986453 is an investigational chimeric antigen receptor (CAR) T-cell therapy that is
engineered to target two distinct antigens present on multiple myeloma cells: B-cell maturation
antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D).[16]
[17] This dual-targeting approach is designed to overcome antigen escape, a potential
mechanism of resistance to single-target therapies.[18]

Efficacy in Relapsed/Refractory Multiple Myeloma
(RRMM)

BMS-986453 is currently being evaluated in a Phase 1 clinical trial (NCT06153251) for patients
with relapsed and/or refractory multiple myeloma.[19][20] As this is an early-phase study,
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comprehensive efficacy data is not yet publicly available. The primary goal of this study is to
determine the recommended dose and assess the safety of the therapy.

Comparison with Standard of Care and Other Novel
Therapies in RRMM

The treatment landscape for RRMM is rapidly evolving and includes proteasome inhibitors,
immunomodulatory drugs, monoclonal antibodies, and other CAR-T cell therapies targeting
BCMA.[21][22][23] More recently, therapies targeting GPRC5D, such as the bispecific antibody
talqguetamab, have also become available.[24] The dual-targeting strategy of BMS-986453
offers a potential advantage over single-antigen targeted therapies by addressing tumor
heterogeneity and the potential for antigen loss.[25]

Table 2: Comparison of Therapeutic Approaches in Relapsed/Refractory Multiple Myeloma
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Therapeutic
Agent/Class

Target(s)

General Efficacy

Key
Considerations

Under investigation in

Dual-targeting may

BMS-986453 BCMA and GPRC5D ) prevent antigen

Phase 1 trials.[26][27]

escape.
] ] Potential for relapse,

High response rates in _ _

BCMA CAR-T ] sometimes with
) BCMA heavily pre-treated )

Therapies ] BCMA-negative

patients. _

disease.

Effective in patients Different toxicity

GPRC5D-targeted ) ] ] ]
) with and without prior profile compared to

therapies (e.g., GPRC5D

BCMA-targeted BCMA-targeted
Talguetamab) )

therapy.[24] therapies.

. A cornerstone of ) ]
Proteasome Inhibitors Can be combined with
Proteasome myeloma treatment.

(e.g., Bortezomib)

[23][28]

other agents.

Immunomodulatory
Drugs (e.g.,
Lenalidomide)

Cereblon E3 ligase

Widely used in various
stages of myeloma
treatment.[29][30][31]

Often used in
combination

regimens.

Anti-CD38 Monoclonal

Effective as

A standard of care in

Antibodies (e.g., CD38 monotherapy and in )
o many settings.
Daratumumab) combination.[28]
Anti-BCMA Antibody- An alternative for
Drug Conjugates delivering a cytotoxic Ocular toxicity is a ke
g Jug BCMA gacy Yy Yy

(e.g., Belantamab

mafodotin)

agent to myeloma
cells.[32][33][34]

side effect.

Mechanism of Action: Dual-Antigen Targeting CAR-T

Cell Therapy

BMS-986453 is a cellular immunotherapy where a patient's own T cells are collected and

genetically modified to express CARs that recognize both BCMA and GPRC5D on myeloma
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cells.[20] These engineered T cells are then infused back into the patient, where they can
identify and kill cancer cells that express either or both of these antigens.

BMS-986453 Dual-Targeting CAR-T Mechanism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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